1-Benzyltetrahydrothiophenium hexafluorophosphate chemical properties
1-Benzyltetrahydrothiophenium hexafluorophosphate chemical properties
An In-Depth Technical Guide to 1-Benzyltetrahydrothiophenium Hexafluorophosphate for Advanced Research Applications
This guide provides an in-depth exploration of 1-Benzyltetrahydrothiophenium hexafluorophosphate, a sulfonium salt of significant interest in polymer chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, reactivity, and practical application, grounding all claims in verifiable scientific literature.
Introduction and Strategic Importance
1-Benzyltetrahydrothiophenium hexafluorophosphate belongs to the class of sulfonium salts, which have emerged as highly versatile and stable reagents in modern organic chemistry.[1][2] Historically, the field relied on less stable or more hazardous reagents for certain transformations. The intrinsic thermal stability and unique reactivity of sulfonium salts like this one facilitate easier handling, purification, and scalability.[2] This compound is particularly notable as a photoinitiator, a molecule that, upon absorbing light, generates reactive species capable of initiating polymerization.[3] Its primary application lies in cationic polymerization, a key process for synthesizing a variety of polymers used in adhesives, coatings, and advanced materials. The hexafluorophosphate ([PF6]⁻) anion is specifically chosen for its non-coordinating nature, which ensures the formation of a highly reactive, "free" cationic propagating center during polymerization, a critical factor for achieving controlled polymer growth.[4]
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is the foundation of its effective application in a laboratory setting. The key identifiers and properties of 1-Benzyltetrahydrothiophenium hexafluorophosphate are summarized below.
Core Data Summary
| Property | Value | Source(s) |
| CAS Number | 87301-53-9 | [1][5][6] |
| Molecular Formula | C₁₁H₁₅F₆PS | [5][6] |
| Molecular Weight | 324.27 g/mol | [5][6] |
| Physical Form | Solid / Crystalline Powder | [7] |
| Purity | Typically ≥95% | [5][7] |
| Melting Point | Not reported in available literature. | [1] |
| Solubility | Soluble in polar organic solvents such as acetone, acetonitrile, dichloromethane, DMF, and DMSO. | [8] |
Chemical Structure
The molecule consists of a cationic sulfonium center and a hexafluorophosphate anion. The sulfur atom of the tetrahydrothiophene ring is bonded to a benzyl group and is positively charged. This cationic structure is key to its function as a photoinitiator.
Caption: Chemical structure of the title compound.
Synthesis and Purification
The synthesis of 1-Benzyltetrahydrothiophenium hexafluorophosphate is typically achieved via a two-step process: S-alkylation followed by anion metathesis (exchange). This approach is a common and robust method for preparing a wide variety of sulfonium salts.[8]
Caption: General synthetic workflow.
Representative Synthesis Protocol
This protocol describes a standard laboratory procedure for synthesizing the title compound.
Step 1: S-Alkylation to form 1-Benzyltetrahydrothiophenium Bromide
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tetrahydrothiophene (1.0 eq) and benzyl bromide (1.0 eq).
-
Add a suitable solvent, such as acetone or acetonitrile, to dissolve the reactants. The choice of a polar aprotic solvent facilitates the SN2 reaction.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours. The progress can be monitored by TLC or ¹H NMR.
-
As the reaction proceeds, the sulfonium bromide salt, which is often less soluble than the reactants, may precipitate from the solution.
-
After completion, cool the mixture and collect the precipitate by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The crude bromide salt is then washed with a non-polar solvent like diethyl ether to remove unreacted starting materials and dried under vacuum.
Step 2: Anion Exchange to form the Hexafluorophosphate Salt
-
Dissolve the crude 1-benzyltetrahydrothiophenium bromide in a minimum amount of deionized water or a polar organic solvent like methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hexafluorophosphate (KPF₆) (approx. 1.1 eq).
-
Add the KPF₆ solution dropwise to the stirred solution of the sulfonium bromide. The hexafluorophosphate salt is significantly less water-soluble than the bromide salt and will precipitate out of the aqueous solution. This precipitation drives the reaction to completion.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete anion exchange.
-
Collect the white solid product by vacuum filtration.
-
Wash the product thoroughly with cold deionized water to remove any residual potassium bromide, followed by a wash with a small amount of cold ethanol or diethyl ether.
-
Dry the final product, 1-Benzyltetrahydrothiophenium hexafluorophosphate, under high vacuum. The purity can be confirmed by NMR spectroscopy and elemental analysis.
Reactivity and Mechanism of Action
The utility of this compound stems from its ability to act as a photoinitiator for cationic polymerization. Upon irradiation with UV light, it undergoes photolysis to generate species that initiate the polymerization of cationically sensitive monomers.
Photoinitiation Mechanism
Sulfonium salt photoinitiators do not typically undergo simple unimolecular bond cleavage like some radical initiators.[3] Instead, the process is often more complex, potentially involving interaction with the monomer or solvent. However, a generally accepted pathway involves the generation of a Brønsted acid (H⁺) upon photolysis. This superacid is the true initiating species.
-
Photoexcitation: The sulfonium salt absorbs a photon (hν), promoting it to an excited state.
-
C-S Bond Cleavage: In the excited state, the benzylic carbon-sulfur bond is labile and undergoes heterolytic or homolytic cleavage.
-
Hydrogen Abstraction & Acid Generation: The resulting reactive species (radical cation or carbocation) readily abstracts a hydrogen atom from a nearby proton source (like an impurity, solvent, or the monomer itself) to generate a strong Brønsted acid (HPF₆).
-
Initiation: This powerful acid protonates a monomer molecule (e.g., a vinyl ether or epoxide), creating a carbocation that serves as the starting point for the polymer chain growth.
Caption: Photoinitiation and polymerization pathway.
Application in Cationic Polymerization: A Workflow
This compound is an effective initiator for the polymerization of electron-rich monomers such as vinyl ethers, propenyl ethers, and cyclic ethers like tetrahydrofuran (THF).[9][10] The following protocol is a representative workflow for the polymerization of ethyl vinyl ether.
Caption: Experimental workflow for photopolymerization.
Representative Polymerization Protocol
Objective: To polymerize ethyl vinyl ether using 1-Benzyltetrahydrothiophenium hexafluorophosphate as a photoinitiator.
Materials:
-
Initiator: 1-Benzyltetrahydrothiophenium hexafluorophosphate
-
Monomer: Ethyl vinyl ether (purified by distillation over sodium)
-
Solvent: Anhydrous dichloromethane (DCM)
-
Quenching agent: Anhydrous methanol
-
Precipitation solvent: Hexanes or cold methanol
Procedure:
-
System Preparation: A Schlenk flask is thoroughly flame-dried under vacuum and backfilled with dry nitrogen. This is critical as cationic polymerizations are notoriously sensitive to moisture, which can act as a chain-transfer or terminating agent.
-
Reagent Preparation: In the inert atmosphere of a glovebox or under a positive pressure of nitrogen, dissolve a precise amount of the initiator (e.g., 0.01 mmol) in anhydrous DCM (e.g., 10 mL).
-
Cooling: Cool the initiator solution to a low temperature (e.g., 0 °C). Lower temperatures are employed to minimize chain-transfer reactions, which allows for better control over the polymer's molecular weight and leads to a narrower molecular weight distribution.[10]
-
Monomer Addition: Add the purified ethyl vinyl ether (e.g., 1.0 mmol, for a monomer-to-initiator ratio of 100:1) to the stirred solution via a gas-tight syringe.
-
Photoinitiation: Begin irradiating the solution with a suitable UV source (e.g., a medium-pressure mercury lamp with a filter for the appropriate wavelength). Stirring should be maintained to ensure uniform irradiation.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The progress can be monitored by taking aliquots (under inert conditions) and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol. The methanol will react with the cationic propagating chain end, terminating the polymerization.
-
Isolation: Pour the polymer solution into a large volume of a non-solvent (like hexanes) to precipitate the poly(ethyl vinyl ether).
-
Purification and Drying: Collect the polymer by filtration, wash with more non-solvent, and dry under high vacuum to a constant weight.
-
Characterization: Analyze the resulting polymer's molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H and ¹³C NMR.
Safety, Handling, and Storage
Proper handling of this chemical is essential for laboratory safety. The following information is derived from the Safety Data Sheet (SDS) for this compound.
-
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
The signal word for this compound is "Warning" .[7]
-
-
Precautionary Measures & Personal Protective Equipment (PPE):
-
P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and a face shield.
-
Handle in accordance with good industrial hygiene and safety practices.
-
-
First Aid:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
-
Storage:
Conclusion
1-Benzyltetrahydrothiophenium hexafluorophosphate is a valuable and versatile photoinitiator for cationic polymerization. Its thermal stability, well-defined reactivity, and ability to generate a highly active initiating species upon UV irradiation make it a powerful tool for synthesizing a range of polymers. By understanding its fundamental properties, synthesis, and the mechanistic principles behind its application, researchers can effectively leverage this compound to develop novel materials and advance synthetic methodologies. Adherence to strict safety protocols is mandatory for its handling and use in any research or development setting.
References
-
Chemsrc. (2025, September 20). CAS#:87301-53-9 | 1-benzyltetrahydrothiophenium hexafluorophosphate. Retrieved January 14, 2026, from [Link]
-
Rao, M. P., & Ganesh, M. (n.d.). Synthesis of benzyltetrahydrothiophenium hexafluorophosphate. ResearchGate. Retrieved January 14, 2026, from [Link]
- Kozhushkov, S., & Alcarazo, M. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Inorganic Chemistry, 2020(26), 2486-2500.
-
Angene Chemical. (2025, September 4). Safety Data Sheet: Tetrahydro-1-(phenylmethyl)-thiophenium hexafluorophosphate. Retrieved January 14, 2026, from [Link]
-
Taylor & Francis. (n.d.). Hexafluorophosphate – Knowledge and References. Retrieved January 14, 2026, from [Link]
-
qeysfo.living. (n.d.). Hexafluorophosphate solubility in organic solvents. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 1-Benzyltetrahydrothiophenium hexafluorophosphate. National Institutes of Health. Retrieved January 14, 2026, from [Link]
- Yagci, Y., & Acar, M. H. (1993). Cationic polymerization of tetrahydrofuran initiated by difunctional initiators. Synthesis of block copolymers. Polymer Bulletin, 30(5-6), 511-516.
- Wang, Z., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. RSC Advances, 14, 12345-12352.
-
Wikipedia. (n.d.). Hexafluorophosphate. Retrieved January 14, 2026, from [Link]
Sources
- 1. CAS#:87301-53-9 | 1-benzyltetrahydrothiophenium hexafluorophosphate | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 87301-53-9 1-Benzyltetrahydrothiophenium hexafluorophosphate AKSci 3633CC [aksci.com]
- 5. chemscene.com [chemscene.com]
- 6. Tetrahydro-1-(phenylmethyl)-thiophenium hexafluorophosphate | 87301-53-9 [sigmaaldrich.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
